N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine
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Overview
Description
“N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine” is a complex organic compound. It contains a glycine (an amino acid) backbone with sulfonyl and ethoxyphenyl groups attached . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such compounds typically involves various organic chemistry reactions, including nucleophilic substitution and coupling reactions . The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions . The exact reactions would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Sulfonamide derivatives have been explored in the synthesis of 1,2,4-triazine derivatives from thioacylated amino-acid esters, showcasing their utility in creating heterocyclic compounds with potential biological activities (Andersen, Ghattas, & Lawesson, 1983).
- Research into multilayer polyelectrolyte nanofiltration membranes demonstrates the separation of amino acid mixtures, highlighting the relevance of amino acids and their derivatives in separation technologies and purification processes (Hong & Bruening, 2006).
Biological Investigations
- Studies on the binding of sulfonamide drugs to tubulin indicate the importance of sulfonamide derivatives in developing therapeutic agents targeting cancer cell division and proliferation mechanisms (Banerjee et al., 2005).
- The synthesis and characterization of glycine-based sulfonamide derivatives for biological investigations, including antimicrobial activity, provide insights into the potential biomedical applications of these compounds (Shafieyoon, Mehdipour, & Mary, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(N-(4-bromophenyl)sulfonyl-4-ethoxyanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c1-2-23-14-7-5-13(6-8-14)18(11-16(19)20)24(21,22)15-9-3-12(17)4-10-15/h3-10H,2,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTQEBVKPISRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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